ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
Overview
Description
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate is a chemical compound with the molecular formula C16H16N4O4S and a molecular weight of 360.39 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyrazine core substituted with a tosyl group and an ethyl carbamate moiety. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate typically involves multiple steps. One common method starts with 5-bromo-4,7-diazindole as the starting material. This compound undergoes a series of substitution reactions with reagents such as ammonia, p-toluenesulfonyl chloride, and ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes involved in the regulation of various cellular processes. By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell growth and survival . This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate is unique due to its specific structure and functional groups. Similar compounds include:
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is used as an intermediate in the synthesis of upadacitinib, a kinase inhibitor.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, which distinguishes it from other pyrrolo[2,3-b]pyrazine derivatives .
Properties
IUPAC Name |
ethyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-3-24-16(21)19-14-10-17-15-13(18-14)8-9-20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPCWMCOWTXAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121094 | |
Record name | Carbamic acid, N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869118-24-0 | |
Record name | Carbamic acid, N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1869118-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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